((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C54H107NO5 and a molecular weight of 850.43 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves multiple steps, including the reaction of 4-hydroxybutylamine with nonane-9,1-diol and 2-hexyldecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block in the synthesis of polymers and advanced materials.
Biology:
- Utilized in the study of biochemical pathways and enzyme mechanisms.
- Serves as a probe in molecular biology experiments to investigate protein-ligand interactions.
Medicine:
- Investigated for its potential therapeutic applications, including drug delivery systems.
- Explored as a candidate for developing new pharmaceuticals due to its unique chemical properties.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of high-performance lubricants and surfactants.
Wirkmechanismus
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldecanoate): Similar structure but with different alkyl chain lengths.
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyldodecanoate): Another variant with longer alkyl chains.
Uniqueness:
- The specific combination of functional groups and alkyl chains in ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) provides unique chemical and physical properties.
- Its ability to participate in diverse chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C54H107NO5 |
---|---|
Molekulargewicht |
850.4 g/mol |
IUPAC-Name |
9-[9-(2-hexyldecanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-hexyldecanoate |
InChI |
InChI=1S/C54H107NO5/c1-5-9-13-17-25-33-43-51(41-31-15-11-7-3)53(57)59-49-39-29-23-19-21-27-35-45-55(47-37-38-48-56)46-36-28-22-20-24-30-40-50-60-54(58)52(42-32-16-12-8-4)44-34-26-18-14-10-6-2/h51-52,56H,5-50H2,1-4H3 |
InChI-Schlüssel |
JKJVUZCNBGYSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.